3-O-acetylecdysone 2-phosphate 3-O-acetylecdysone 2-phosphate 3-O-acetylecdysone 2-phosphate is an ecdysone phosphate.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1934071
InChI: InChI=1S/C29H47O10P/c1-16(22(31)9-10-26(3,4)33)18-8-12-29(34)20-13-23(32)21-14-24(38-17(2)30)25(39-40(35,36)37)15-27(21,5)19(20)7-11-28(18,29)6/h13,16,18-19,21-22,24-25,31,33-34H,7-12,14-15H2,1-6H3,(H2,35,36,37)/t16-,18+,19-,21-,22+,24+,25-,27+,28+,29+/m0/s1
SMILES: CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)OC(=O)C)OP(=O)(O)O)C)C)O)C(CCC(C)(C)O)O
Molecular Formula: C29H47O10P
Molecular Weight: 586.6 g/mol

3-O-acetylecdysone 2-phosphate

CAS No.:

Cat. No.: VC1934071

Molecular Formula: C29H47O10P

Molecular Weight: 586.6 g/mol

* For research use only. Not for human or veterinary use.

3-O-acetylecdysone 2-phosphate -

Specification

Molecular Formula C29H47O10P
Molecular Weight 586.6 g/mol
IUPAC Name [(2S,3R,5R,9R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-10,13-dimethyl-6-oxo-2-phosphonooxy-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C29H47O10P/c1-16(22(31)9-10-26(3,4)33)18-8-12-29(34)20-13-23(32)21-14-24(38-17(2)30)25(39-40(35,36)37)15-27(21,5)19(20)7-11-28(18,29)6/h13,16,18-19,21-22,24-25,31,33-34H,7-12,14-15H2,1-6H3,(H2,35,36,37)/t16-,18+,19-,21-,22+,24+,25-,27+,28+,29+/m0/s1
Standard InChI Key MYOZIWALDKJCBG-KXCOSXAXSA-N
Isomeric SMILES C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)OC(=O)C)OP(=O)(O)O)C)C)O)[C@@H](CCC(C)(C)O)O
SMILES CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)OC(=O)C)OP(=O)(O)O)C)C)O)C(CCC(C)(C)O)O
Canonical SMILES CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)OC(=O)C)OP(=O)(O)O)C)C)O)C(CCC(C)(C)O)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

3-O-acetylecdysone 2-phosphate is a complex biomolecule with the molecular formula C29H47O10P and a molecular weight of 586.6 g/mol . The compound is characterized by specific modifications to the ecdysone backbone, particularly the presence of an acetyl group at the 3-O position and a phosphate group at the 2 position, which are critical determinants of its biological activity and chemical behavior. These structural features place 3-O-acetylecdysone 2-phosphate firmly within the category of ecdysteroids, specifically ecdysone phosphates, which function as important signaling molecules in arthropod development . The compound is also known by alternative names including "3-acetylecdysone 2-phosphate" and "ecdysone 2-phosphate 3-acetate," reflecting its structural characteristics . The systematic name "(22R)-14,22,25-trihydroxy-6-oxo-2beta-(phosphonooxy)-5beta-cholest-7-en-3beta-yl acetate" provides a comprehensive description of its chemical structure and stereochemistry .

Physical Properties and Stability

One of the most significant characteristics of 3-O-acetylecdysone 2-phosphate is its notable instability during storage conditions . Research has demonstrated that the compound undergoes spontaneous transformation over time, converting into ecdysone 2-phosphate, which has been confirmed through various physicochemical techniques . This instability necessitates careful handling and storage protocols to maintain the integrity of the compound for experimental purposes and complicates research efforts requiring the pure compound. The conversion process from 3-O-acetylecdysone 2-phosphate to ecdysone 2-phosphate represents an important aspect of its chemical behavior that has implications for understanding its biological metabolism and turnover in insect systems. The documented instability suggests that similar transformations may occur in biological systems, potentially as part of regulated metabolic pathways that control the activation or inactivation of ecdysteroid signaling during critical developmental periods.

Isolation and Identification Methods

Chromatographic Techniques

The isolation of 3-O-acetylecdysone 2-phosphate from biological samples has been achieved primarily through advanced chromatographic methods, specifically reversed-phase and anion-exchange high-performance liquid chromatography (HPLC) . These complementary techniques exploit the unique physical and chemical properties of the compound, allowing for its separation from other ecdysteroids and biological molecules present in complex matrices such as insect eggs . The development of optimized HPLC protocols has been crucial for obtaining pure samples of 3-O-acetylecdysone 2-phosphate for further analysis and characterization. The use of reversed-phase chromatography takes advantage of the compound's hydrophobicity due to its steroid backbone, while anion-exchange chromatography capitalizes on the negative charge of the phosphate group at appropriate pH conditions. The instability of 3-O-acetylecdysone 2-phosphate during sample preparation and chromatographic analysis presents additional challenges that researchers have had to address through careful method development and validation protocols.

Analytical Identification Techniques

The structural identification and confirmation of 3-O-acetylecdysone 2-phosphate have been accomplished through a combination of advanced analytical techniques . Researchers have employed phosphate analysis of acid-hydrolyzed samples to confirm the presence and stoichiometry of the phosphate group in the molecule, establishing a steroid:phosphate ratio of approximately 1:1 . Mass spectrometry techniques, including fast atom bombardment, electron impact, and chemical ionization, have provided valuable information about the molecular weight and fragmentation patterns of the compound, enabling confident identification . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, has been instrumental in elucidating the precise structural arrangement of 3-O-acetylecdysone 2-phosphate, confirming the positions of the acetyl and phosphate groups on the steroid nucleus . The integration of these complementary analytical approaches has allowed researchers to establish the chemical identity of 3-O-acetylecdysone 2-phosphate with high confidence and to distinguish it from closely related ecdysteroid derivatives.

Biological Role and Function

Role in Insect Development

3-O-acetylecdysone 2-phosphate plays a significant role in regulating growth and development in insects, particularly through its involvement in embryogenesis and metamorphosis. The compound has been identified as a major ecdysteroid conjugate that accumulates in the eggs of the desert locust, Schistocerca gregaria, during the later stages of embryonic development, suggesting its importance in early developmental processes . Research indicates that 3-O-acetylecdysone 2-phosphate functions primarily through modulating signaling pathways that are essential for insect physiology, including those involved in molting and cellular differentiation. The presence of specific ecdysteroid conjugates like 3-O-acetylecdysone 2-phosphate during embryogenesis suggests a carefully regulated system for controlling hormone availability during critical developmental windows. Such regulation is essential as ecdysteroids orchestrate major developmental transitions in insects, and their precise temporal and spatial distribution must be tightly controlled to ensure proper development.

Metabolic Pathways and Enzymatic Interactions

The metabolism of 3-O-acetylecdysone 2-phosphate involves complex enzymatic pathways that regulate its conversion to active forms or its degradation to inactive metabolites . Evidence suggests that 3-O-acetylecdysone 2-phosphate may serve as an inactive storage form or end product of ecdysteroid metabolism, which has implications for understanding hormone regulation during insect development . Research has shown that 3-O-acetylecdysone 2-phosphate is less susceptible than ecdysone 22-phosphate to hydrolysis in vitro by enzyme preparations from S. gregaria embryos, indicating differential regulation of various ecdysteroid phosphates . This differential susceptibility to enzymatic processing suggests evolved specificity in the enzymes responsible for ecdysteroid activation and inactivation. The phosphorylation of ecdysteroids represents a key regulatory mechanism for controlling hormone activity, as the addition of phosphate groups typically reduces receptor binding and biological activity while increasing water solubility for storage or transport purposes.

Comparative Analysis with Related Compounds

Functional Comparison and Biological Significance

Research has demonstrated significant differences in the biological activities and functions of 3-O-acetylecdysone 2-phosphate compared to other ecdysteroid derivatives . Studies have shown that 3-O-acetylecdysone 2-phosphate is less susceptible than ecdysone 22-phosphate to hydrolysis by specific enzymes, suggesting differences in their roles in hormone regulation and availability . This differential susceptibility to enzymatic processing may reflect evolutionary adaptations that allow for precise control of ecdysteroid signaling during different developmental stages and in response to various environmental conditions. The comparative analysis of various ecdysteroid phosphates has revealed that these compounds likely serve as a reservoir of inactive hormone that can be rapidly mobilized during specific developmental stages through the action of phosphatases . Understanding these differences provides insights into the sophisticated regulatory networks that control insect development and offers potential targets for the development of specific insect growth regulators with applications in pest management.

Research Applications and Future Perspectives

Applications in Developmental Biology

The study of 3-O-acetylecdysone 2-phosphate and related ecdysteroid phosphates has significant implications for understanding fundamental aspects of insect developmental biology. These compounds serve as excellent models for investigating hormone storage, activation, and inactivation mechanisms in biological systems. Research on ecdysteroid phosphates has contributed to our understanding of the complex regulatory networks that control embryogenesis, metamorphosis, and other critical developmental transitions in insects . The specific patterns of ecdysteroid phosphate accumulation and metabolism during embryogenesis provide insights into the temporal regulation of hormone action during development. The unique properties of 3-O-acetylecdysone 2-phosphate, including its dual modification with acetyl and phosphate groups, make it a valuable tool for investigating structure-activity relationships in ecdysteroid signaling. Future studies focusing on the enzymes responsible for the synthesis and hydrolysis of 3-O-acetylecdysone 2-phosphate could reveal new regulatory mechanisms in developmental endocrinology.

Property3-O-Acetylecdysone 2-PhosphateEcdysone 2-PhosphateEcdysone 22-Phosphate
Molecular FormulaC29H47O10P C27H45O9PC27H45O9P
Molecular Weight (g/mol)586.6 544.6544.6
Key ModificationsAcetyl group at 3-O position, Phosphate group at 2 positionPhosphate group at 2 positionPhosphate group at 22 position
StabilityUnstable during storage, converts to ecdysone 2-phosphate More stable than 3-O-acetylecdysone 2-phosphateRelatively stable
Susceptibility to Enzymatic HydrolysisLess susceptible than ecdysone 22-phosphate Intermediate susceptibilityMore susceptible than 3-O-acetylecdysone 2-phosphate

Table 2: Analytical Methods for Identification and Characterization of 3-O-Acetylecdysone 2-Phosphate

Analytical TechniqueApplicationKey Information Obtained
Reversed-phase HPLCIsolation and purification Separation from other ecdysteroids and biological molecules
Anion-exchange HPLCIsolation and purification Separation based on the phosphate group's ionic properties
Phosphate AnalysisCompositional analysis Confirmation of phosphate:steroid ratio of 1:1
Fast Atom Bombardment MSStructural identification Molecular weight and fragmentation patterns
Electron Impact MSStructural identification Fragmentation patterns for structural confirmation
Chemical Ionization MSStructural identification Molecular weight confirmation
1H NMR SpectroscopyStructural elucidation Position of acetyl and phosphate groups
13C NMR SpectroscopyStructural elucidation Carbon framework and functional group confirmation

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